5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c1-12-2-8-17-19(10-12)29-21(24-17)13-3-6-15(7-4-13)23-20(26)16-11-14(22)5-9-18(16)25(27)28/h2-11H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKRHEWTUUIODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the Vilsmeier-Haack reaction to create the starting material, followed by further reactions with substituted thiophenols in the presence of potassium carbonate and dimethylformamide . The reaction conditions often require refluxing and careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide exhibit antimicrobial activity. For instance, derivatives of benzothiazole have been studied for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations (MIC values around 3.12 µg/mL) .
Antitumor Activity
Studies have suggested that nitro-substituted benzothiazoles can act as antitumor agents. The presence of the nitro group enhances the compound's ability to interact with biological targets involved in cancer progression. Case studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, making them candidates for further development as chemotherapeutic agents .
Applications in Drug Development
The unique structure of this compound allows for its use as a lead compound in drug discovery. Its structural analogs are being explored for their potential as anti-inflammatory agents and COX-2 inhibitors, which could provide therapeutic benefits in treating chronic inflammatory diseases .
Material Science Applications
In materials science, compounds with similar structures are being investigated for their properties in organic electronics and photonic devices. The incorporation of benzothiazole derivatives into polymer matrices has shown improvements in charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
- Antimicrobial Efficacy : A study published in ACS Omega highlighted the synthesis of nitro-substituted heteroaromatic carboxamides and their evaluation against Mycobacterium tuberculosis. The results indicated that modifications to the benzothiazole structure significantly enhanced antimicrobial activity .
- Antitumor Research : Research conducted on benzothiazole derivatives demonstrated their potential to inhibit tumor growth in various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Material Science Innovations : Recent advancements in organic electronics have utilized benzothiazole derivatives to improve charge mobility in polymer blends used for OLEDs, showcasing their versatility beyond medicinal applications .
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
The compound 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 487.0 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O3S2 |
| Molecular Weight | 487.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | RKXOOSDAMFXFRA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit various enzymes and receptors involved in critical signaling pathways that regulate cell proliferation and inflammation. For instance, the compound may target kinases or proteases, leading to the modulation of pathways associated with cancer progression and inflammatory responses.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
Anticancer Properties
The compound's anticancer potential has been explored in various studies. It has been found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting tumor growth in animal models. The structure's ability to interact with DNA or inhibit specific oncogenic pathways makes it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazole, including this compound, showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating promising leads for new antimicrobial agents .
- Anticancer Activity : In an experimental model using human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. Flow cytometry analysis confirmed the induction of apoptotic pathways .
- Anti-inflammatory Studies : Research conducted on lipopolysaccharide (LPS)-induced inflammation in murine macrophages demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory therapeutic .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other benzothiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| This compound | High | High | High |
Q & A
Q. What are the optimal synthetic routes for 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the formation of the benzothiazole core. A common approach includes:
- Step 1 : Condensation of 2-aminothiophenol derivatives with substituted benzoyl chlorides to form the benzothiazole ring .
- Step 2 : Nitration and chlorination of the benzamide precursor under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂ gas or N-chlorosuccinimide for chlorination).
- Step 3 : Coupling the benzothiazole intermediate with the nitrobenzamide moiety via amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to avoid over-nitration or side reactions.
- Use inert atmospheres (N₂/Ar) to stabilize nitro groups during synthesis .
Q. How can the molecular structure of this compound be validated post-synthesis?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C2, benzothiazole ring fusion) .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles critical for verifying stereochemistry .
- Mass Spectrometry : HRMS validates molecular weight (e.g., C₂₁H₁₅ClN₃O₃S, expected m/z 424.05) .
Q. What preliminary assays are recommended for evaluating its biological activity?
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ADP-Glo™ for kinase activity).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Protein-Ligand Binding : Surface plasmon resonance (SPR) to measure binding affinity to target proteins like PFOR enzyme homologs .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Key Modifications :
- Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Vary substituents on the benzothiazole ring (e.g., methyl to ethyl) to modulate steric effects.
- Data-Driven SAR :
- Compare IC₅₀ values of analogs (e.g., 5-chloro vs. 5-fluoro derivatives) to identify critical pharmacophores.
- Use molecular docking (AutoDock Vina) to predict binding modes to targets like DNA gyrase .
Q. What computational strategies are effective in predicting its pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration.
- Metabolic Stability : Simulate cytochrome P450 interactions using Schrödinger’s QikProp .
- Solubility : COSMO-RS calculations predict solubility in polar solvents (e.g., DMSO vs. water) .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Case Study : If conflicting enzyme inhibition data arise, use SHELX-refined crystal structures to:
- Validation : Cross-reference with mutagenesis studies to confirm critical residues for ligand binding .
Q. What experimental approaches validate hypothesized mechanisms of action?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein abundance changes in pathways like apoptosis or DNA repair.
- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC for apoptosis) .
Q. How can researchers address discrepancies in synthetic yields across studies?
- Factor Analysis :
- Compare solvent polarity (DMF vs. THF) and temperature gradients in published protocols.
- Assess catalyst efficiency (e.g., Pd/C vs. Ni catalysts in coupling reactions).
- Resolution : Design a Design of Experiments (DoE) approach to isolate critical variables .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
